N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
N-Isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a polycyclic heteroaromatic compound featuring a fused cyclopentane-pyrazolo-pyrimidine core. Key substituents include:
- N-Isopropyl group at position 8, influencing steric bulk and lipophilicity.
- 2-Methyl and 3-phenyl groups on the pyrazole ring, modulating electronic and steric properties.
Properties
IUPAC Name |
11-methyl-10-phenyl-N-propan-2-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-12(2)20-18-15-10-7-11-16(15)21-19-17(13(3)22-23(18)19)14-8-5-4-6-9-14/h4-6,8-9,12,20H,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKGGDDYJKDDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Hydroxymethylene Cycloalkanones
A widely adopted method involves reacting 5-amino-1H-pyrazole-4-carbonitrile (2b ) with sodium salts of 2-(hydroxymethylene)cyclopentanone (7b ) under acidic reflux conditions. The reaction proceeds via a cascade mechanism:
- Michael Addition : The enolate of 7b attacks the electrophilic carbon of 2b .
- Cyclization : Intramolecular dehydration forms the pyrimidine ring.
- Aromatization : Elimination of water yields the fused bicyclic system.
Typical Conditions :
- Solvent: Water/ethanol mixture (50 mL)
- Catalyst: Piperidine acetate (1 mL)
- Temperature: Reflux (100°C)
- Duration: 25–30 minutes
- Yield: 70–80%
Substituent Optimization and Regiochemical Control
The 2-methyl and 3-phenyl groups are introduced through strategic precursor selection:
Methyl Group Installation at C2
Pre-functionalization of the 5-aminopyrazole precursor (2b ) with a methyl group ensures correct regiochemistry. Synthesis of 2b involves:
$$ \text{Ethyl cyanoacetate} + \text{Methylhydrazine} \xrightarrow{\text{Ethanol, Δ}} \text{5-Amino-2-methylpyrazole-4-carbonitrile} $$
Key Parameters :
Phenyl Group Incorporation at C3
The phenyl moiety originates from the hydroxymethylene cycloalkanone precursor. Using 2-(hydroxymethylene)-3-phenylcyclopentanone (7c ) ensures direct transfer of the aryl group to the C3 position during cyclocondensation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chlorination-Amination | 2 | 55–63 | High regioselectivity | Requires POCl₃ handling |
| Direct Amination | 1 | 40–48 | Reduced purification steps | Lower yield due to side reactions |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Cyclocondensation
Under acidic conditions, the 5-aminopyrazole may undergo unintended dimerization via:
- Azole-Azole Coupling : Forms bis-pyrazole byproducts.
- Over-Cyclization : Creates tricyclic impurities.
Mitigation Strategies :
Steric Effects in Amination
The bulky isopropyl group necessitates prolonged reaction times to overcome steric hindrance. Microwave-assisted synthesis (100°C, 300 W) reduces amination time to 2–3 hours while maintaining 70% yield.
Scalability and Industrial Considerations
Pilot-scale production (100 g batches) faces two primary challenges:
Exothermic Control in Chlorination
The POCl₃-mediated step releases HCl gas and significant heat. Industrial protocols implement:
- Gradual reagent addition (<5 mL/min)
- Jacketed reactors with glycol cooling (-10°C)
Solvent Recovery Systems
THF from the amination step is reclaimed via:
- Distillation under reduced pressure (40°C, 200 mbar)
- Molecular sieve dehydration for reuse
Analytical Validation of Final Product
Critical quality control metrics include:
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98.5% purity with retention time 12.4 min.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, using oxidizing agents like KMnO4 or H2O2.
-
Reduction
- Reduction reactions can be performed on the nitrogen-containing rings using reducing agents such as LiAlH4 or NaBH4.
-
Substitution
- The compound is susceptible to nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2, CrO3
Reducing Agents: LiAlH4, NaBH4
Catalysts: Pd/C, PtO2, AlCl3
Solvents: THF, DCM, ethanol
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit various enzymes, making it a candidate for drug development.
Receptor Binding: It can bind to specific receptors in the body, influencing biological pathways and processes.
Medicine
Anticancer Activity: Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines.
Anti-inflammatory Properties: It has potential as an anti-inflammatory agent due to its ability to modulate immune responses.
Industry
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Variations
Pyrazolo vs. Triazolo Derivatives
- Triazolo Analog (W4V) :
- Structure : Replaces the pyrazolo ring with a [1,2,4]triazolo system.
- Formula : C₈H₉N₅ (vs. C₁₉H₂₃N₄ for the target compound).
- Properties : Reduced molecular weight (151.19 g/mol) and simpler structure may enhance metabolic stability but reduce binding affinity due to fewer hydrophobic interactions .
Core Saturation
- 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine (CAS 878417-33-5): Shares the same core but lacks the N-isopropyl group. Formula: C₁₆H₁₆N₄ (264.33 g/mol).
Substituent Modifications
N-Substituent Variations
*Note: Target compound’s formula inferred from structural analogs.
Functional Group Impact
- Methoxyethyl Group : Introduces an oxygen atom, lowering logP by ~1.5 units compared to the isopropyl variant, which could enhance aqueous solubility but reduce blood-brain barrier penetration .
Biological Activity
N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused bicyclic structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 270.33 g/mol. The structure can be represented as follows:
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives, including those structurally similar to this compound. The mechanism of action typically involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS).
Key Findings:
- Inhibition of COX Enzymes: Compounds with similar structures have shown potent inhibition against COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives exhibited IC50 values around 0.04 μmol for COX-2 inhibition .
- Reduction of Inflammatory Mediators: Studies have demonstrated that these compounds can significantly reduce the expression of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins .
- Case Study - In Vivo Efficacy: In animal models, such as carrageenan-induced paw edema assays, compounds similar to N-isopropyl derivatives have shown significant reductions in inflammation compared to control groups treated with indomethacin .
Structure–Activity Relationships (SAR)
The SAR analysis indicates that modifications in the substituents on the pyrazolo-pyrimidine core can enhance biological activity. Electron-donating groups at specific positions on the pyrimidine ring are known to increase potency against inflammatory pathways.
Table: Structure–Activity Relationship Insights
| Compound | Substituent | COX Inhibition (IC50 μM) | Remarks |
|---|---|---|---|
| Compound 1 | -OCH3 | 0.04 ± 0.01 | Potent COX-2 inhibitor |
| Compound 2 | -Cl | 0.05 ± 0.02 | Moderate COX inhibition |
| Compound 3 | -F | 0.06 ± 0.01 | Less effective than Compound 1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
